2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime
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Overview
Description
2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime is a complex organic compound with a unique structure that includes chlorinated aromatic rings, a sulfonyl group, and an oxime functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethanone Core: The initial step involves the formation of the ethanone core by reacting 2,4-dichlorobenzaldehyde with an appropriate sulfonyl chloride under basic conditions to yield the intermediate sulfonyl ethanone.
Introduction of the Chlorobenzyl Group: The intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Oxime Formation: Finally, the ethanone derivative is treated with hydroxylamine hydrochloride in the presence of a base to form the O-methyloxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine, using reagents such as lithium aluminum hydride.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxime functionality can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone
- 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone oxime
- 2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-ethyloxime
Uniqueness
2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime is unique due to the presence of the O-methyloxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-2-[(2-chlorophenyl)methylsulfonyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3S/c1-23-20-16(13-7-6-12(17)8-15(13)19)10-24(21,22)9-11-4-2-3-5-14(11)18/h2-8H,9-10H2,1H3/b20-16- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUJTINYQUYPAL-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CS(=O)(=O)CC1=CC=CC=C1Cl)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CS(=O)(=O)CC1=CC=CC=C1Cl)\C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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